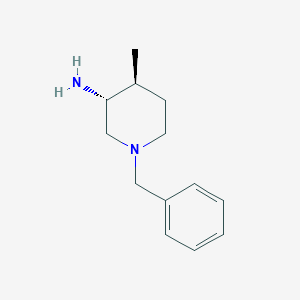
trans-1-Benzyl-4-methyl-piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Benzyl-4-methyl-piperidin-3-amine: is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-4-methyl-piperidin-3-amine typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The process includes several steps such as cyclization, cycloaddition, and amination .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods focus on achieving high yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: trans-1-Benzyl-4-methyl-piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-1-Benzyl-4-methyl-piperidin-3-amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods .
Biology: In biology, this compound is used in the study of enzyme interactions and receptor binding. It is also used in the development of new biochemical assays and diagnostic tools .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases .
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of trans-1-Benzyl-4-methyl-piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
- trans-1-Benzyl-3-methyl-piperidin-4-ol
- cis-3-alkyl-4-aminopiperidines
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Uniqueness: trans-1-Benzyl-4-methyl-piperidin-3-amine is unique due to its specific structural features and the resulting biological activities. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13-/m0/s1 |
InChI Key |
UMKXOVBYIBQJBM-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


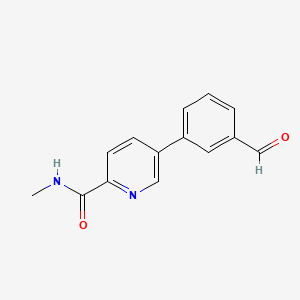
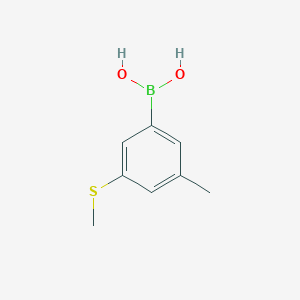
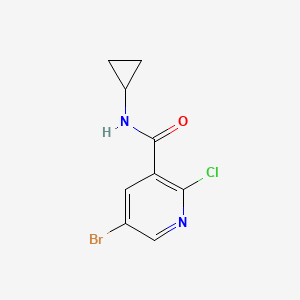
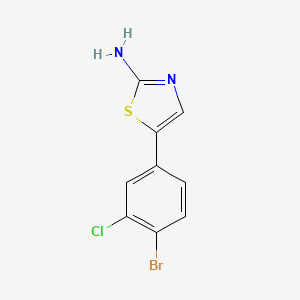

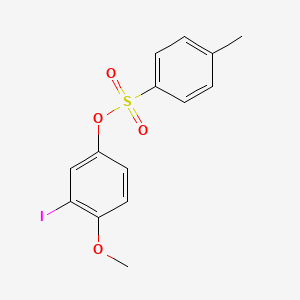
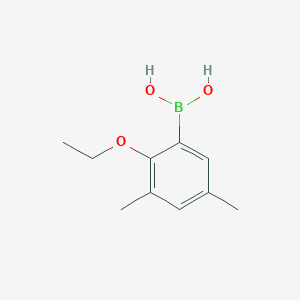
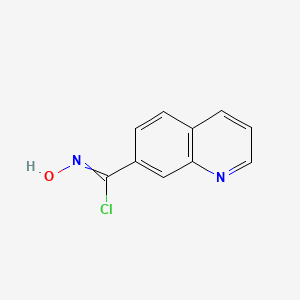
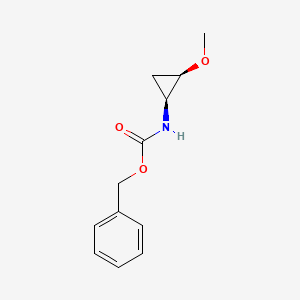
![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
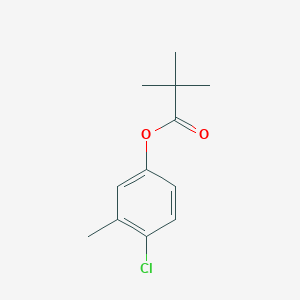
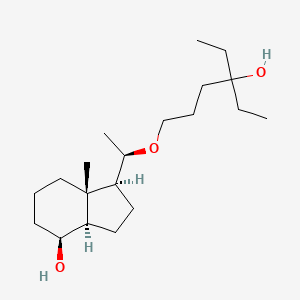
![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)
